2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid
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Overview
Description
2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid is an organic compound with the molecular formula C12H15NO4S. This compound is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and a sulfanylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid typically involves multiple steps One common method starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with 2-aminoethanethiol to form the desired sulfanylacetic acid derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. The sulfanyl group can undergo redox reactions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]propanoic acid
- 2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]butanoic acid
Uniqueness
2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group provides hydrophobic interactions, the carbamoyl group offers hydrogen bonding potential, and the sulfanyl group allows for redox activity, making it a versatile compound in various research applications.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-11-4-2-10(3-5-11)6-7-14-12(15)8-19-9-13(16)17/h2-5H,6-9H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSISRNWGZRZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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